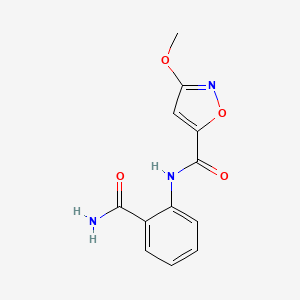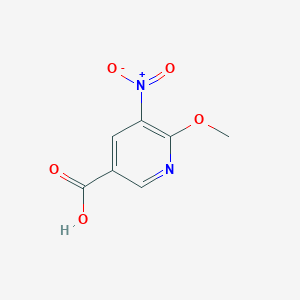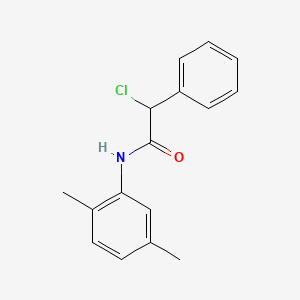
Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate” is a Schiff base, which has a substituted aromatic ring at both ends of the azomethine linkage . It’s also mentioned that there is an intramolecular hydrogen bond between the hydroxy group (donor) and the N atom of the azomethine linkage .
Synthesis Analysis
The compound was synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent . The crude was recrystallized from a hexane-ethanol mixture yielding a colorless crystal .Molecular Structure Analysis
The molecular structure of the compound involves a substituted aromatic ring at both ends of the azomethine linkage . There is an intramolecular hydrogen bond between the hydroxy group (donor) and the N atom of the azomethine linkage .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . The most common type is electrophilic substitution . Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes .Applications De Recherche Scientifique
Anti-Doping Analysis: Erythropoietin (EPO) Detection
Background: Erythropoietin (EPO) is a hormone involved in red blood cell production. Detecting synthetic EPO (doping) is crucial in sports and anti-doping efforts.
Role of Sialic Acid Residues: “Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate” could be relevant due to its structural aspects. Investigating sialic acid residues in EPO’s isoelectric profiles (both recombinant and natural urinary EPO) may aid in anti-doping analytical methods .
Mécanisme D'action
The gastroprotective effect of the compound may be attributed to antioxidant activity, increased gastric wall mucus, pH level of gastric contents, SOD activity, decrease in MDA level, ulcer area, flattening of gastric mucosa, reduction of edema and leucocyte infiltration of the submucosal layer, increased PAS staining, up-regulation of Hsp70 protein and suppressed expression of Bax .
Propriétés
IUPAC Name |
ethyl 3-[[(E)-2-(4-tert-butylphenyl)sulfonyl-2-cyanoethenyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-5-28-21(25)16-7-6-8-18(13-16)24-15-20(14-23)29(26,27)19-11-9-17(10-12-19)22(2,3)4/h6-13,15,24H,5H2,1-4H3/b20-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUZHFKNMKTWIN-HMMYKYKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2373018.png)
![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373020.png)

![2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)ethanol](/img/structure/B2373022.png)
![N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2373023.png)

![3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B2373026.png)





